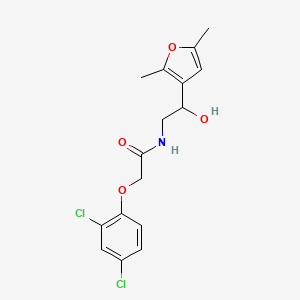
2-(2,4-dichlorophenoxy)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C16H17Cl2NO4 and its molecular weight is 358.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential as Pesticides
Several studies have characterized derivatives of N-(hydroxyalkyl)-chlorophenoxyacetamide, revealing their potential as pesticides. These derivatives, including various chlorophenoxyacetamide compounds, have been examined through X-ray powder diffraction, indicating their potential application in agricultural sectors to control broad-leaf weeds and pests. The structural data provided by these studies lay the groundwork for understanding the physicochemical properties that contribute to their pesticidal activity (Olszewska, Tarasiuk, & Pikus, 2009).
Structural and Conformational Analysis
Research into chlorophenoxyacetamide derivatives extends to their structural and conformational analysis, which is crucial for designing compounds with specific biological activities. For example, studies on the acid-catalyzed heterolysis of certain acetamide derivatives have provided insights into the chemical reactions these compounds undergo, informing their potential modifications for enhanced efficacy (Rouchaud, Metsue, Gustin, Moulart, & Herin, 2010).
Interaction with Biological Systems
The effects of related compounds on biological systems have been a subject of investigation. For instance, studies on the effects of 2,4-dichlorophenoxy acetic acid dimethyl amine salt (a related compound) on dental hard tissue formation in rats suggest that environmental contaminants such as chlorinated organic pesticides can significantly impact dental development. These findings emphasize the need for understanding the broader ecological and health implications of these chemicals (Alpöz, Tosun, Eronat, Delen, & Şen, 2001).
Synthesis and Chemical Properties
The synthesis of related compounds, such as N-(hydroxyphenyl)acetamide derivatives, has been explored to understand better their chemical properties and potential applications. These studies contribute to the broader chemical knowledge required for developing novel compounds with specific desired activities, such as improved pesticidal or pharmacological properties (Nikonov, Sterkhova, М. Lazarev, Albanov, & Lazareva, 2016).
Applications in Nonlinear Optical Materials
Additionally, the structural features of similar compounds have been investigated for their potential applications in nonlinear optical materials. These studies focus on understanding the electronic and structural characteristics that contribute to the materials' nonlinear optical properties, which are crucial for various technological applications (Lee, Kim, Jung, & Park, 2007).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO4/c1-9-5-12(10(2)23-9)14(20)7-19-16(21)8-22-15-4-3-11(17)6-13(15)18/h3-6,14,20H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMCIYQALQALCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2876406.png)
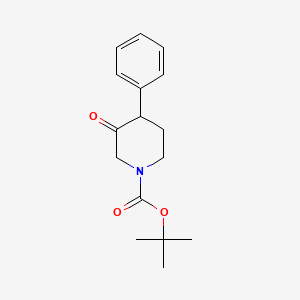
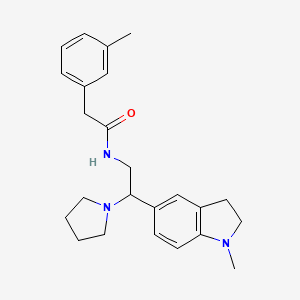

![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)
![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)
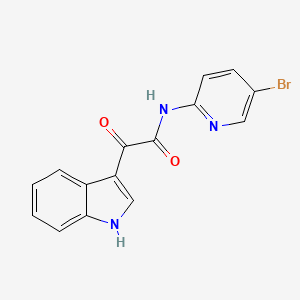


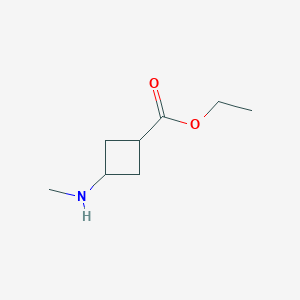

![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2876423.png)


